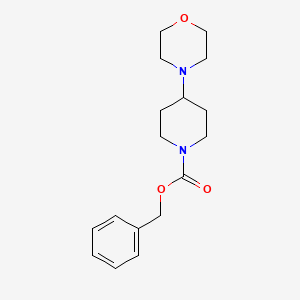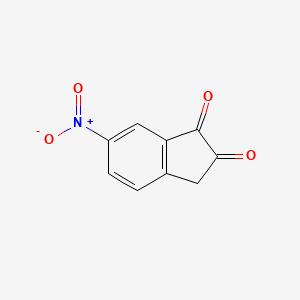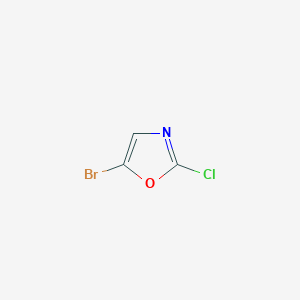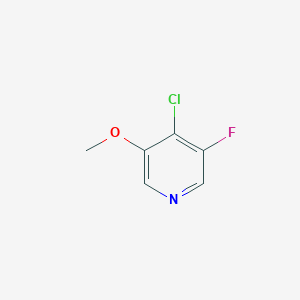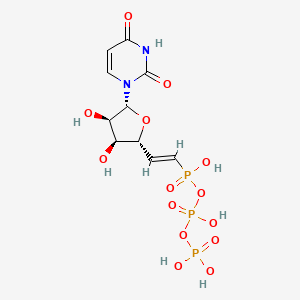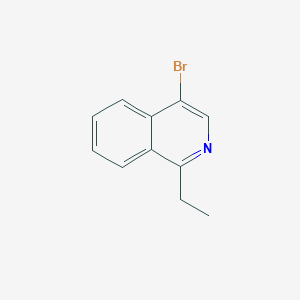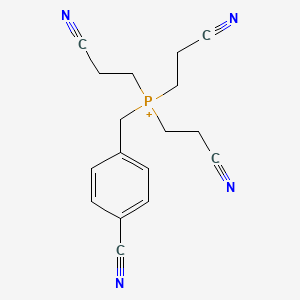
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium is a chemical compound with a unique structure that includes a phosphonium core bonded to a 4-cyanobenzyl group and three 2-cyanoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium typically involves the reaction of tris(2-cyanoethyl)phosphine with 4-cyanobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can facilitate the formation of stable complexes with metal ions, which can then interact with biological molecules. The cyanoethyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Methylbenzyl)triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium chloride
Uniqueness
(4-Cyanobenzyl)tris(2-cyanoethyl)phosphonium is unique due to its combination of a phosphonium core with both 4-cyanobenzyl and 2-cyanoethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C17H18N4P+ |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
tris(2-cyanoethyl)-[(4-cyanophenyl)methyl]phosphanium |
InChI |
InChI=1S/C17H18N4P/c18-8-1-11-22(12-2-9-19,13-3-10-20)15-17-6-4-16(14-21)5-7-17/h4-7H,1-3,11-13,15H2/q+1 |
Clave InChI |
IINUKIOYHBDWTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[P+](CCC#N)(CCC#N)CCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
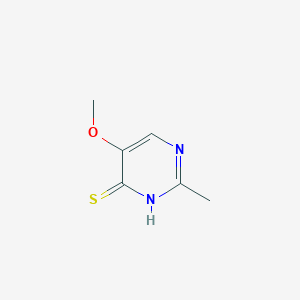
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
